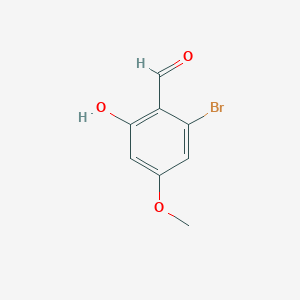

2-Bromo-6-hydroxy-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

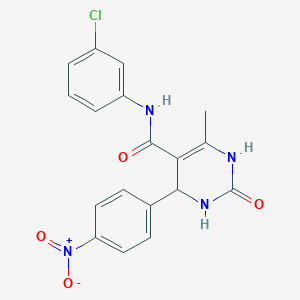

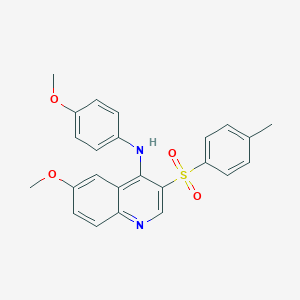

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a substituted salicylaldehyde . It has a CAS Number of 861668-41-9 and a molecular weight of 231.05 . It is stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

This compound can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde . It is also used in the synthesis of BIIB042, a γ-secretase modulator .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-hydroxy-4-methoxybenzaldehyde . The InChI code is 1S/C8H7BrO3/c1-12-5-2-7 (9)6 (4-10)8 (11)3-5/h2-4,11H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.05 . The compound is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Schiff Base Ligand

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is employed in the synthesis of Schiff base ligands . Schiff bases are versatile compounds that have a wide range of applications in various fields of chemistry due to their synthetic flexibility and diverse properties.

LPA1R Antagonists

This compound is used as a reactant in the synthesis of LPA1R antagonists . These antagonists are used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts . This has potential implications in the treatment of lung diseases.

Tyrosine Kinase 6 Proteinase Inhibitors

It is also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.

Plant-Environment Interactions

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is known to play a key role in plant-environment interactions, stress response, and defense signaling . This makes it valuable in the study of plant physiology and adaptation.

Food Flavoring

This compound has been identified as an astounding food flavoring metabolite . It contributes to the unique flavors of certain foods and can be used in the food industry to enhance taste.

Antioxidant and Anticancer Applications

Certain compounds derived from 2-Bromo-6-hydroxy-4-methoxybenzaldehyde have shown to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . This suggests potential antioxidant and anticancer applications.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target various cellular structures and processes .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Result of Action

Similar compounds have been found to have various effects, such as dna cleavage .

properties

IUPAC Name |

2-bromo-6-hydroxy-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYSSGJTZNNOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-hydroxy-4-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)